molecular formula C16H17N3O5S B2904633 ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate CAS No. 1170268-41-3

ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate

Cat. No.: B2904633
CAS No.: 1170268-41-3
M. Wt: 363.39
InChI Key: JSVWITICCBSJCJ-UHFFFAOYSA-N
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Description

Ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a sulfone group (5,5-dioxido), an m-tolyl (meta-methylphenyl) moiety, and an ethyl 2-oxoacetate side chain. This structure combines electron-withdrawing (sulfone) and electron-donating (methylphenyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 2-[[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-3-24-16(21)15(20)17-14-12-8-25(22,23)9-13(12)18-19(14)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVWITICCBSJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by reacting a suitable thieno compound with hydrazine hydrate in ethanol . The resulting intermediate is then subjected to further reactions to introduce the m-tolyl group and the ethyl 2-oxoacetate moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate exerts its effects involves interaction with specific molecular targets. For instance, its antileishmanial activity is believed to be due to its ability to inhibit key enzymes in the parasite’s metabolic pathways. The compound may also interfere with the parasite’s DNA replication and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its substituents: the m-tolyl group at position 2 of the pyrazole ring and the sulfone group at position 3. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent on Pyrazole Sulfone Group Molecular Formula Notable Features
Target Compound m-Tolyl (C₆H₄CH₃-meta) Yes (5,5-dioxido) C₁₇H₁₇N₃O₅S Combines sulfone and m-tolyl; potential for balanced polarity and steric effects.
Ethyl 2-[(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetate tert-Butyl No C₁₃H₁₉N₃O₃S Bulkier tert-butyl group may reduce solubility; lacks sulfone’s electron-withdrawing effects.
N-(5,5-Dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide p-Tolyl (C₆H₄CH₃-para) Yes C₂₂H₁₈N₄O₅S Para-substituted tolyl may alter steric hindrance; isoindolinyl group introduces additional hydrogen-bonding potential.
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide m-Tolyl + oxalamide Yes C₂₂H₂₀N₄O₆S Oxalamide side chain increases molecular weight and hydrophilicity compared to the target compound.

Key Differences and Implications

Substituent Position (meta vs. Para-substituted analogs (e.g., ) often exhibit distinct electronic effects due to the methyl group’s position, which can influence aromatic stacking or receptor affinity.

Sulfone Group Presence: The sulfone (5,5-dioxido) in the target compound and increases polarity and oxidative stability compared to non-sulfone analogs like . This group may also enhance interactions with polar residues in enzyme active sites.

Tert-butyl substitution () introduces significant hydrophobicity, which might reduce aqueous solubility but improve lipid bilayer penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate, and how can by-product formation be minimized?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core, sulfonation for the 5,5-dioxido group, and coupling with the m-tolyl substituent. Classical methods (e.g., reflux in ethanol) and modern techniques (e.g., microwave-assisted synthesis) are employed to optimize yield . By-products are minimized by controlling reaction time, temperature, and stoichiometry. For example, microwave-assisted synthesis reduces side reactions by enabling rapid and uniform heating .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for verifying substituent positions and hydrogen bonding patterns. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the oxoacetate moiety . X-ray crystallography (if crystalline) provides definitive 3D structural validation, particularly for the thieno[3,4-c]pyrazole core .

Q. How do the physical properties (e.g., solubility, stability) of this compound influence its handling in experimental settings?

  • Methodology : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is critical for in vitro assays, while stability under varying pH and temperature conditions must be assessed via accelerated degradation studies. Spectroscopic monitoring (e.g., UV-Vis) tracks decomposition pathways, ensuring proper storage (e.g., inert atmosphere, low temperature) .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural characterization?

  • Methodology : Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., tautomerism in the pyrazole ring) or polymorphism. Density functional theory (DFT) calculations predict stable conformers, while variable-temperature NMR or dynamic crystallography captures structural flexibility . Cross-validation with high-resolution MS and elemental analysis further resolves ambiguities .

Q. What computational strategies are effective in predicting the biological activity of this compound?

  • Methodology : Molecular docking simulations (e.g., AutoDock, Schrödinger) model interactions with target proteins (e.g., kinases, receptors). Binding free energy calculations (MM-GBSA/PBSA) refine affinity predictions. In vitro validation via enzyme inhibition assays or cell-based models is then used to correlate computational results with experimental activity .

Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) inform the optimization of its synthesis?

  • Methodology : Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps, while thermodynamic profiling (via DSC or TGA) assesses intermediate stability. Process simulation tools (Aspen Plus) optimize reactor design and solvent selection, reducing energy consumption and improving scalability .

Q. What strategies address low yield in the final coupling step of the synthesis?

  • Methodology : Catalyst screening (e.g., palladium vs. copper for Ullmann-type couplings) and solvent polarity adjustments enhance reaction efficiency. Design of experiments (DoE) approaches, such as Taguchi methods, systematically evaluate variables (temperature, catalyst loading) to maximize yield .

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